

A Technical Guide to High-Purity Pyridoxal Phosphate-d5 for Research Applications

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Compound of Interest

Compound Name: *Pyridoxal phosphate-d5*

Cat. No.: *B12424733*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity, deuterated **Pyridoxal phosphate-d5** (PLP-d5), a critical tool for sensitive and accurate quantitative analysis in biomedical and pharmaceutical research. This document outlines the commercial sources, key quality specifications, and detailed experimental methodologies for its application as an internal standard in mass spectrometry-based assays.

Introduction to Pyridoxal Phosphate and its Deuterated Analog

Pyridoxal 5'-phosphate (PLP) is the biologically active form of vitamin B6, a vital coenzyme for over 160 enzymatic reactions in the human body.[1] These reactions are fundamental to numerous metabolic processes, including the synthesis and degradation of amino acids and neurotransmitters.[2][3][4] Given its central role in metabolism, the precise quantification of PLP in biological matrices is crucial for diagnosing deficiencies, monitoring nutritional status, and in drug development.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they correct for sample matrix effects and variations during sample preparation and analysis. **Pyridoxal phosphate-d5**, in which five hydrogen atoms are replaced with deuterium, is an ideal internal standard for PLP analysis due to its chemical identity and distinct mass, ensuring reliable and accurate quantification.

Commercial Suppliers and Specifications

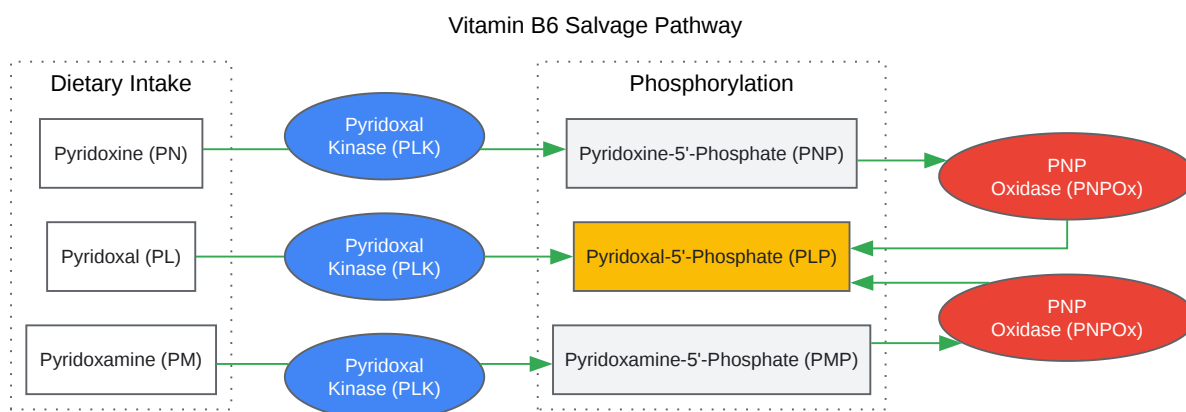
A number of specialized chemical suppliers offer high-purity **Pyridoxal phosphate-d5** and its d3 analog for research purposes. The quality and specifications of these compounds are critical for the integrity of experimental results. Below is a summary of commercially available deuterated Pyridoxal phosphate.

Supplier	Product Name	CAS Number	Molecular Formula	Purity Specification	Isotopic Enrichment
LGC Standards	Pyridoxal-d5 5'-Phosphate	1246818-16-5	C ₈ H ₅ D ₅ NO ₆ P	>95% (HPLC)	Not specified
MedchemExpress	Pyridoxal phosphate-d5	1246818-16-5	C ₈ H ₅ D ₅ NO ₆ P	Not specified	Not specified
Simson Pharma	Pyridoxal-d5 5-Phosphate	1246818-16-5	C ₈ H ₅ D ₅ NO ₆ P	Certificate of Analysis provided	Not specified
Biosynth	Pyridoxal-d5 5'-phosphate	1246818-16-5	C ₈ H ₅ D ₅ NO ₆ P	Not specified	Not specified
IsoSciences	Pyridoxal-[d3] Phosphate	853645-22-4	C ₈ H ₇ D ₃ NO ₆ P	>97%	≥97%

Note: Purity and isotopic enrichment are typically batch-specific and detailed in the Certificate of Analysis (CoA) provided with the product. Researchers should always consult the CoA for precise specifications.

Biochemical Pathway: The Vitamin B6 Salvage Pathway

Pyridoxal phosphate is synthesized in the body through a "salvage pathway" that interconverts various forms of vitamin B6 obtained from the diet. The key enzymes in this pathway are Pyridoxal Kinase (PLK) and Pyridox-(am)-ine 5'-phosphate Oxidase (PNPOx).[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Understanding this pathway provides context for the analysis of PLP and other B6 vitamers.



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Caption: The Vitamin B6 salvage pathway illustrating the conversion of dietary forms to the active coenzyme, Pyridoxal 5'-phosphate (PLP).

Experimental Protocol: Quantification of PLP in Human Plasma using PLP-d5

The following is a representative protocol for the quantitative analysis of Pyridoxal phosphate in human plasma using a stable isotope dilution LC-MS/MS method. This protocol is a composite of methodologies described in the scientific literature.^{[7][8][9][10]}

Materials and Reagents

- Analytes: Pyridoxal phosphate (PLP) standard, **Pyridoxal phosphate-d5** (PLP-d5) internal standard.
- Solvents: HPLC-grade methanol, acetonitrile, and water.
- Reagents: Formic acid, Trichloroacetic acid (TCA).
- Biological Matrix: Human plasma (collected in EDTA tubes).

- Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, microcentrifuge, autosampler vials, LC-MS/MS system.

Preparation of Standard and Internal Standard Solutions

- PLP-d5 Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Accurately weigh the PLP-d5 and dissolve in a suitable solvent (e.g., 0.1 M HCl) to create a stock solution. Store at -80°C.
- PLP-d5 IS Working Solution (e.g., 1 µg/mL): Dilute the stock solution in a mixture of water and methanol. This working solution will be used to spike the plasma samples.
- PLP Calibration Standard Stock Solution (e.g., 1 mg/mL): Prepare in the same manner as the IS stock solution.
- PLP Calibration Working Solutions: Perform serial dilutions of the stock solution to create a series of calibration standards at concentrations spanning the expected physiological range of PLP in plasma (e.g., 5 to 500 nmol/L).[\[8\]](#)

Sample Preparation (Protein Precipitation)

- Thaw plasma samples, calibration standards, and quality control samples on ice.
- To 50 µL of each sample in a microcentrifuge tube, add a specified volume of the PLP-d5 IS working solution.
- Add a protein precipitation agent, such as 10% w/v Trichloroacetic acid, to each tube.[\[7\]](#)[\[10\]](#)
The ratio of plasma to precipitation agent is typically 1:2 or 1:3 (v/v).
- Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

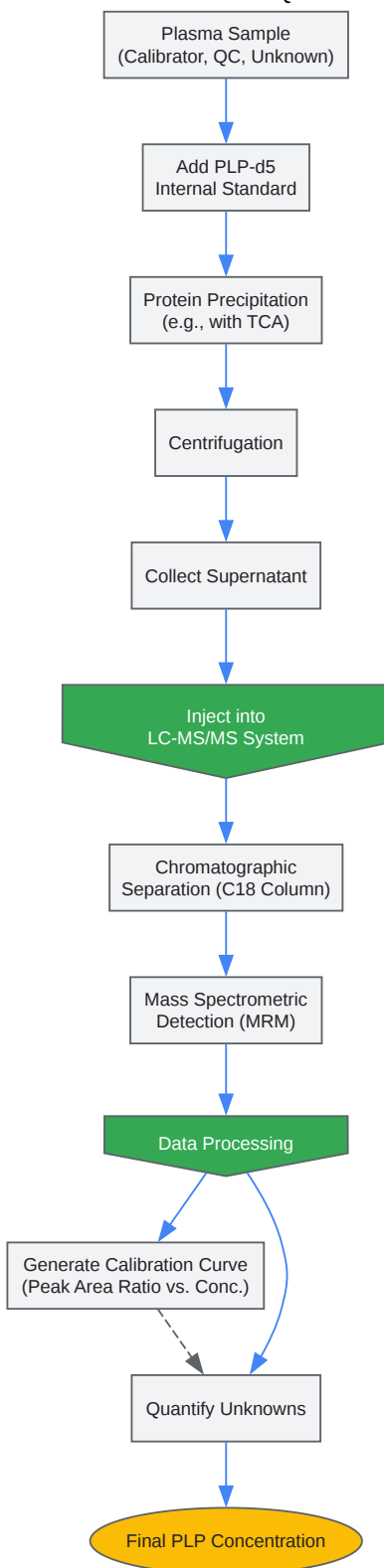
LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is commonly used.[\[7\]](#)
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
 - Gradient: A gradient elution is employed to separate PLP from other plasma components.
 - Injection Volume: 10-20 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - PLP: m/z 248.0 \rightarrow 150.0
 - PLP-d5: m/z 253.0 \rightarrow 155.0 (Note: The exact mass and fragment may vary based on the deuteration pattern).

Experimental Workflow and Data Analysis

The overall process from sample receipt to final data analysis follows a structured workflow.

LC-MS/MS Workflow for PLP Quantification

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Caption: A typical workflow for the quantitative analysis of PLP in plasma using a stable isotope-labeled internal standard.

Data analysis involves plotting the ratio of the peak area of the analyte (PLP) to the peak area of the internal standard (PLP-d5) against the known concentrations of the calibration standards. A linear regression analysis is then used to determine the concentration of PLP in the unknown samples.

Conclusion

High-purity **Pyridoxal phosphate-d5** is an indispensable tool for researchers requiring accurate and precise quantification of this vital B6 vitamer. Its use as an internal standard in LC-MS/MS assays mitigates analytical variability, ensuring high-quality data for clinical diagnostics, nutritional assessment, and metabolic research. By selecting a reputable supplier and employing a validated experimental protocol, researchers can confidently measure PLP concentrations in complex biological matrices.

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